Orthogonal Cbz Protection Enables Sequential Diversification Not Possible with Unprotected 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
The Cbz carbamate protecting group in the target compound provides orthogonal deprotection compatibility that the des-Cbz analog 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-50-9) cannot offer. Cbz is stable to acidic conditions that remove the Boc group (e.g., TFA/DCM) and to basic conditions that remove Fmoc (e.g., 20% piperidine/DMF), yet is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) or strong acid treatment . In practice, the Cbz-protected nitrogen remains inert during standard Boc-deprotection protocols, whereas the unprotected secondary amine in CAS 1152879-50-9 would react non-selectively under any electrophilic derivatization conditions .
| Evidence Dimension | Orthogonal deprotection compatibility |
|---|---|
| Target Compound Data | Cbz: stable to acidic Boc-removal (TFA) and basic Fmoc-removal (piperidine); removed by H₂/Pd-C hydrogenolysis or HBr/AcOH |
| Comparator Or Baseline | 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-50-9): unprotected secondary amine, pKa ~10-11, reacts non-selectively with electrophiles; no orthogonal deprotection possible |
| Quantified Difference | Qualitative difference: 2 orthogonal reactive sites vs. 1 non-selective site; enables sequential functionalization without protecting group manipulation |
| Conditions | Standard solution-phase peptide/organic synthesis conditions |
Why This Matters
For procurement in multi-step medicinal chemistry programs, the Cbz-protected scaffold eliminates the need for pre-installation and later removal of an additional protecting group, reducing synthetic steps by at least 2 (protect/deprotect) and improving overall yield.
